N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide is a chemical compound with the molecular formula C14H17N3O2 It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid and zinc chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring the interactions of oxadiazole derivatives with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological molecules, influencing their activity. This interaction can disrupt the function of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
N-Ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butyramide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazoles, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
62347-43-7 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C14H17N3O2/c1-3-8-12(18)17(4-2)14-15-13(16-19-14)11-9-6-5-7-10-11/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
LDVVSFMBHKEYDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC)C1=NC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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